Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
Overview
Description
“Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate” is a chemical compound with the molecular formula C19H34O3 . It contains 55 bonds in total, including 21 non-H bonds, 3 multiple bonds, 15 rotatable bonds, 3 double bonds, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol . It is a 15-lipoxygenase metabolite of linoleic acid produced in endothelial cells, leukocytes, and tumor cells.
Molecular Structure Analysis
The molecule consists of 34 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . The IUPAC name is methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate, and the SMILES string is CCCCCC(O)C=CC=CCCCCCCCC(=O)OC .
Physical And Chemical Properties Analysis
“Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate” is an oil-like substance . It has a molecular weight of 310.47146 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Degradation of Phenylalanine
- Research shows that methyl 13-hydroxyoctadeca-9,11-dienoate, among other lipids, can degrade amino acids like phenylalanine through a Strecker-type mechanism. This suggests significant Strecker degradation of surrounding amino acids once lipid oxidation occurs (Zamora, Gallardo, & Hidalgo, 2008).
Catalysis with Iron(III) and Copper(II)
- The compound is transformed by FeCl3 dietherate into epoxy alcohols and chloroepoxides. In contrast, copper(II) trifluoromethanesulphonate efficiently converts it into hydroperoxy dioxolanes and dioxabicycloheptanes (Haynes & Vonwiller, 1990).
Isolation from Bombyx Mori Droppings
- This compound, among other hydroxy fatty acids, was isolated from Bombyx mori droppings, showcasing its presence in natural sources (Park et al., 2014).
Contribution to Acrylamide Formation
- Studies indicate that methyl 13-hydroxyoctadeca-9,11-dienoate, along with other lipid derivatives, potentially contributes to acrylamide formation in heated foodstuffs, highlighting its relevance in food chemistry (Zamora & Hidalgo, 2008).
Synthesis of Furanoid Esters
- The compound is used in the synthesis of furanoid esters from unsaturated fatty esters, illustrating its utility in organic synthesis (Jie & Lam, 1977).
Reactions with Nitrite Ions
- Research explores its reaction with nitrite ions under acidic conditions, leading to unusual nitrosative breakdown products. This study contributes to understanding lipid oxidation mechanisms (Napolitano et al., 2002).
Chemoenzymatic Synthesis
- The compound is synthesized using the hydroxynitrile lyase from Hevea brasiliensis, displaying its potential in enzyme-catalyzed reactions (Johnson & Griengl, 1997).
properties
IUPAC Name |
methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLLPSSQZSZOA-QGWXGPBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13(S)-HODE methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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